molecular formula C14H16N2O3 B1637112 Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 187998-66-9

Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B1637112
CAS No.: 187998-66-9
M. Wt: 260.29 g/mol
InChI Key: APRSCISRACOKII-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate typically involves the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction is usually carried out in ethanol as a solvent, with the addition of a few drops of acetic acid to catalyze the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reactants to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions include pyrazole-4-carboxylic acids, alcohols, aldehydes, and various substituted pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Overview
Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural attributes make it a candidate for developing anti-inflammatory and analgesic medications.

Case Studies

  • Anti-inflammatory Research : Studies have shown that derivatives of this pyrazole compound exhibit significant anti-inflammatory activity, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases .
  • Analgesic Properties : Research indicates that this compound may enhance the efficacy of analgesics by modulating pain pathways, thus providing a dual action in pain management therapies .

Agricultural Chemistry

Overview
In agricultural chemistry, this compound is explored for its potential as a pesticide or herbicide. Its effectiveness in crop protection is being evaluated to minimize environmental impacts while ensuring agricultural productivity.

Applications

  • Pesticide Development : this compound has shown promise in controlling various pests, which can lead to higher crop yields and reduced reliance on more harmful chemicals .
  • Herbicide Formulations : The compound's selective herbicidal properties are being investigated to develop formulations that target specific weed species without affecting crop growth .

Material Science

Overview
The compound is also being studied for its potential applications in material science, particularly in creating advanced materials with enhanced properties.

Properties and Applications

  • Polymer Development : this compound can be incorporated into polymer matrices to improve thermal stability and mechanical strength, making it suitable for various industrial applications .
  • Nanocomposites : Research is ongoing into its use in nanocomposite materials, which may offer improved durability and functionality in electronic and structural applications .

Biochemical Research

Overview
In biochemical research, this compound is utilized for studying enzyme inhibition and metabolic pathways.

Research Insights

  • Enzyme Inhibition Studies : this compound has been employed to investigate its effects on specific enzymes involved in metabolic disorders, providing insights into potential therapeutic strategies .
  • Metabolic Pathway Analysis : The compound's ability to modulate metabolic pathways makes it a valuable tool for researchers exploring new drug targets for various diseases .

Cosmetic Formulations

Overview
The unique properties of this compound make it a candidate for use in cosmetic products.

Potential Benefits

  • Antioxidant Properties : Its antioxidant capabilities may enhance the efficacy of skincare formulations by protecting skin cells from oxidative stress .
  • Enhanced Product Efficacy : Incorporating this compound into cosmetic products could improve their overall effectiveness, particularly in anti-aging formulations .

Summary Table of Applications

Application AreaSpecific UsesBenefits
PharmaceuticalAnti-inflammatory drugs, analgesicsPain management, reduced inflammation
Agricultural ChemistryPesticides, herbicidesCrop protection, environmental safety
Material SciencePolymer matrices, nanocompositesEnhanced strength, thermal stability
Biochemical ResearchEnzyme inhibition studiesInsights into metabolic disorders
Cosmetic FormulationsSkincare productsAntioxidant benefits, improved efficacy

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall reactivity

This compound stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity patterns. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate (CAS No. 187998-66-9) is a compound of significant interest in various fields, including agricultural chemistry, pharmaceuticals, and material science. This article delves into its biological activities, synthesizing findings from diverse research studies.

  • Molecular Formula : C14H16N2O3
  • Molecular Weight : 260.29 g/mol
  • Melting Point : 63-65 °C
  • Boiling Point : Predicted at 374.0 °C

1. Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives exhibit substantial anti-inflammatory effects. This compound serves as a key intermediate in synthesizing anti-inflammatory drugs. In studies, compounds similar to this pyrazole demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with inhibitory rates reaching up to 85% at specific concentrations compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. A study highlighted the synthesis of novel pyrazole derivatives that showed promising activity against bacteria such as E. coli and S. aureus. The presence of specific functional groups was crucial for enhancing antimicrobial efficacy .

CompoundTarget BacteriaActivity
This compoundE. coli, S. aureusSignificant inhibition observed
Novel derivativesPseudomonas aeruginosa, Klebsiella pneumoniaeVaried effectiveness based on structure

3. Anticancer Potential

Recent advancements have positioned pyrazole compounds as potential anticancer agents. This compound and its derivatives were tested against various cancer cell lines. For instance, compounds derived from this structure showed cytotoxic effects with IC50 values in the micromolar range, indicating their potential in cancer therapy .

Cell LineIC50 (µM)Reference
MCF73.79
NCI-H46042.30
Hep-23.25

Agricultural Chemistry

This compound is explored for its potential as a pesticide or herbicide, aiming to provide effective crop protection while minimizing environmental impact .

Material Science

In material science, this compound is investigated for its properties in developing advanced materials, particularly polymers with enhanced thermal stability and mechanical strength .

Cosmetic Formulations

The unique properties of this pyrazole derivative make it a candidate for skincare products, potentially offering antioxidant benefits and improving product efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines. For example, analogous pyrazole derivatives are prepared by reacting ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and arylhydrazines (e.g., 4-methoxyphenylhydrazine) under reflux conditions. Hydrolysis of the ester group (e.g., using NaOH) yields carboxylic acid derivatives for further functionalization .

Reagents Conditions Yield Reference
Ethyl acetoacetate, DMF-DMA, arylhydrazineReflux in ethanol, 12–24 hrs60–75%
NaOH hydrolysisAqueous, room temperature85–90%

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. For example, the 4-methoxyphenyl group shows distinct singlet peaks for methoxy protons (~δ 3.8 ppm) and deshielded aromatic protons.
  • FT-IR : Carboxylate C=O stretches appear at ~1700 cm⁻¹, while pyrazole ring vibrations occur near 1600 cm⁻¹ .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 275 for the ester derivative) .

Q. How is X-ray crystallography applied to confirm its molecular structure?

Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and torsion angles. For example, the pyrazole ring in analogous compounds exhibits typical bond lengths of ~1.33–1.38 Å (C-N) and 1.40–1.45 Å (C-C). The 4-methoxyphenyl group often adopts a planar conformation relative to the pyrazole core, stabilized by π-π interactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or intermolecular interactions?

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level model electronic properties (e.g., HOMO-LUMO gaps) and non-covalent interactions. For instance, Fukui indices identify nucleophilic/electrophilic sites, while Hirshfeld surface analysis quantifies hydrogen bonding (e.g., O–H···O interactions in carboxylate derivatives) .

Parameter Value Implication
HOMO-LUMO gap~4.5 eVIndicates moderate chemical stability
Fukui electrophilicityHighest at C-5 positionGuides derivatization strategies

Q. What strategies resolve contradictions in crystallographic data refinement?

Discrepancies in thermal parameters or occupancy factors are addressed using software like SHELXL . For example:

  • Apply TWIN/BASF commands for twinned crystals.
  • Use ISOR restraints to mitigate anisotropic displacement errors. Validation tools (e.g., PLATON) check for missed symmetry or hydrogen bonding inconsistencies .

Q. How are structure-activity relationships (SAR) studied for pharmacological applications?

Derivatives are tested for bioactivity (e.g., antimicrobial assays) by modifying substituents:

  • 4-Methoxyphenyl : Enhances lipophilicity and membrane penetration.
  • Carboxylate group : Critical for hydrogen bonding with target enzymes. IC₅₀ values from enzyme inhibition assays (e.g., COX-2) correlate with electron-withdrawing substituents at the pyrazole C-4 position .

Q. What methodologies analyze hydrogen bonding networks in crystal packing?

Graph set analysis (Etter’s notation) categorizes hydrogen bonds into motifs like D (onor) and A (cceptor). For example, R₂²(8) motifs in carboxylate derivatives indicate dimeric O–H···O interactions, stabilizing the crystal lattice .

Q. Methodological Considerations

  • Data Contradiction Analysis : Conflicting NMR vs. XRD data (e.g., rotational barriers of methoxy groups) are resolved via variable-temperature NMR or DFT-based conformational sampling .
  • High-Throughput Crystallography : Automated pipelines (e.g., SHELXC/D/E) enable rapid phasing and refinement for polymorph screening .

Properties

IUPAC Name

ethyl 1-(4-methoxyphenyl)-5-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-4-19-14(17)13-9-15-16(10(13)2)11-5-7-12(18-3)8-6-11/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRSCISRACOKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187998-66-9
Record name ETHYL 1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Thionyl chloride (3.84 g) was added to a solution of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (5.0 g) described in Reference Example 5 in toluene (20 ml) at room temperature, stirred at 80° C. for an hour and the solvent and an excess amount of thionyl chloride were evaporated. Pyridine (10 ml) and ethanol (20 ml) were added to the resulting residue and stirred at 40° C. for 0.5 hour. After completion of the reaction, the solvent was evaporated and ethyl acetate and 1N aqueous solution of sodium hydroxide were added. The mixture was extracted with ethyl acetate three times and the organic layer was dried over anhydrous sodium sulfate and concentrated to give 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (5.2 g).
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate
Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate
Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate
Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate
Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate
Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate

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